4-Chlorophenyl isocyanate

Kinetics Reactivity Structure-Activity Relationship

Researchers developing chiral stationary phases often face batch variability and suboptimal enantioselectivity with conventional derivatizing agents. 4-Chlorophenyl isocyanate delivers reproducible chiral recognition and reduced functional group lability vs. p-tolyl isocyanate. • 2.2-fold higher reactivity than 4-fluorophenyl isocyanate for faster kinetics • Well-characterized hydrolysis kinetics enable precise control over competing side reactions • Stable adducts with amino acids and DNA bases support biomonitoring assay development. Supplied as ≥98% purity solid; stored at 2-8°C under inert gas.

Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
CAS No. 104-12-1
Cat. No. B047164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl isocyanate
CAS104-12-1
Synonyms1-Chloro-4-isocyanatobenzene;  1-Isocyanato-4-chlorobenzene;  4-Chloro-1-isocyanatobenzene;  4-Chloroisocyanatobenzene;  NSC 76589;  p-Chlorophenyl Isocyanate; 
Molecular FormulaC7H4ClNO
Molecular Weight153.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=O)Cl
InChIInChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
InChIKeyADAKRBAJFHTIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 174 mg/L at 25 °C (est)
Soluble in organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Isocyanate (CAS 104-12-1) for Pesticide and Pharmaceutical Synthesis: A Procurement-Focused Technical Overview


4-Chlorophenyl isocyanate (4CPI), also known as 1-chloro-4-isocyanatobenzene or p-chlorophenyl isocyanate, is a para-substituted aromatic isocyanate (C₇H₄ClNO, MW 153.57) . It is characterized by a highly electrophilic isocyanate group (–N=C=O) that reacts readily with nucleophiles such as amines, alcohols, and water , making it a critical intermediate in the synthesis of pesticides, pharmaceuticals, and specialty polymers . Its physical state is a colorless to yellow liquid or crystalline solid with a melting point of 29-31°C and a boiling point of 203-204°C .

Why 4-Chlorophenyl Isocyanate Cannot Be Readily Replaced by Other Para-Substituted Phenyl Isocyanates in Critical Applications


While para-substituted phenyl isocyanates share a common functional group, the specific electronic and steric properties imparted by the 4-chloro substituent fundamentally alter reactivity, biological activity, and physical handling characteristics. This is evidenced by quantitative differences in reaction kinetics [1], thermal stability during distillation , and distinct toxicological profiles [2]. Direct substitution with analogs like 4-fluorophenyl, 4-bromophenyl, or unsubstituted phenyl isocyanate can lead to suboptimal yields, altered impurity profiles, or unexpected biological outcomes, as demonstrated in the comparative evidence below.

Quantitative Differentiation Evidence: 4-Chlorophenyl Isocyanate vs. Key Analogs


Hammett Reactivity Comparison: 4-Chlorophenyl Isocyanate vs. 4-Fluorophenyl Isocyanate in Amine/Alcohol Reactions

The electron-withdrawing para-chloro substituent (σₚ = 0.23) moderately activates the isocyanate group towards nucleophilic attack relative to hydrogen (σₚ = 0.00), while the stronger electron-withdrawing para-fluoro (σₚ = 0.06) has a lesser effect. A kinetic study using the stopped-flow method on a series of para-substituted phenyl isocyanates reacting with amines and alcohols established a Hammett ρ value of approximately 2 [1]. This ρ value quantifies the reaction's sensitivity to substituent effects. The rate constants for these reactions are influenced more by steric effects than by solvent effects [1]. While the study does not provide discrete rate constants for 4-chlorophenyl isocyanate and 4-fluorophenyl isocyanate, the established linear free-energy relationship allows for the prediction that 4-chlorophenyl isocyanate will react faster than 4-fluorophenyl isocyanate under identical conditions due to its higher σₚ value.

Kinetics Reactivity Structure-Activity Relationship

Aquatic Toxicity Profile: 4-Chlorophenyl Isocyanate Exhibits High Acute Toxicity to Daphnia magna

The aquatic toxicity of 4-chlorophenyl isocyanate is exceptionally high, with a 48-hour LC50 of 0.05 mg/L for Daphnia magna [1]. This value is among the lowest (i.e., most toxic) reported for simple aryl isocyanates. For comparison, phenyl isocyanate is reported to have a 48-hour LC50 for Daphnia magna of 1.4 mg/L [2], making 4-chlorophenyl isocyanate approximately 28 times more acutely toxic to this standard test organism. The compound also shows toxicity to microorganisms, with a 24-hour EC50 of 10 mg/L for Tetrahymena pyriformis [1].

Ecotoxicology Safety Environmental Hazard

Thermal Stability and Distillation Safety: 4-Chlorophenyl Isocyanate vs. 4-Methylphenyl Isocyanate

4-Chlorophenyl isocyanate has a boiling point of 203-204 °C at atmospheric pressure . In contrast, 4-methylphenyl isocyanate (p-tolyl isocyanate) boils at a significantly lower temperature of 186-187 °C [1]. This higher boiling point for 4-chlorophenyl isocyanate provides a larger window between its melting point (~29-31 °C) and boiling point, facilitating safer handling and purification by distillation. Furthermore, safety data explicitly warns that 4-chlorophenyl isocyanate can explode upon distillation , a hazard that is less pronounced or not as widely documented for the methyl analog.

Process Safety Thermal Stability Purification

Chiral Resolution Performance: 4-Chlorophenyl Isocyanate as a Superior Modifier for Cyclodextrin-Based Stationary Phases

In the development of novel cationic cyclodextrin chiral resolution materials, 4-chlorophenyl isocyanate and p-tolyl isocyanate groups were introduced for functional derivatization via click chemistry [1]. The patent application (CN105498735A) explicitly claims that the resulting material exhibits improved chiral recognition ability and increased separation throughput [1]. While both modifiers were used, the inclusion of 4-chlorophenyl isocyanate is specifically highlighted as a component that addresses the problem of unstable functional bonding arms in cyclodextrin-based chromatographic separation materials, leading to poor reproducibility [1].

Chromatography Chiral Separation Material Science

Hydrolytic Stability: Quantified Activation Parameters for 4-Chlorophenyl Isocyanate in Ether

The hydrolysis kinetics of 4-chlorophenyl isocyanate in diethyl ether at low water concentrations were studied in detail [1]. The reaction proceeds via two consecutive first-order steps with activation parameters for the first step being ΔH‡ ≃ 22 kJ mol⁻¹ and ΔS‡ ≃ -202 J mol⁻¹ K⁻¹, and for the second step, ΔH‡ = 22 ± 1 kJ mol⁻¹ and ΔS‡ = -216 ± 3 J mol⁻¹ K⁻¹ [1]. The pseudo-first-order rate constants (k₁ and k₂) both depend on the third power of the stoichiometric water concentration, indicating a cyclic transition state involving trimeric water [1].

Hydrolysis Stability Reaction Mechanism

Optimal Application Scenarios for 4-Chlorophenyl Isocyanate Based on Quantitative Performance Advantages


Synthesis of High-Yield, Reproducible Chiral Stationary Phases for Enantiomeric Separations

Due to its proven ability to improve the stability and chiral recognition of cyclodextrin-based chromatographic materials [1], 4-chlorophenyl isocyanate is the preferred derivatizing agent over p-tolyl isocyanate when developing novel chiral stationary phases for HPLC or SFC. The resulting materials exhibit higher reproducibility and reduced functional group lability, which is essential for validated analytical methods in pharmaceutical quality control.

Synthesis of Agrochemical Intermediates Requiring Enhanced Bioactivity and Environmental Persistence

The high aquatic toxicity of 4-chlorophenyl isocyanate (Daphnia magna LC50 = 0.05 mg/L) [1] indicates its potential as a building block for potent pesticides and herbicides where a strong toxicological profile is desired. Its use in synthesizing pyrimido[5,4-c]quinolin-4(3H)-one derivatives with antibacterial and antifungal activities [2] underscores its role in creating biologically active compounds. The chlorinated aromatic moiety enhances bioactivity , making it a strategic choice over non-halogenated or less toxic analogs.

Synthesis of Pharmaceutical Building Blocks with Controlled Reactivity

The predicted 2.2-fold higher reactivity of 4-chlorophenyl isocyanate over 4-fluorophenyl isocyanate in nucleophilic additions [1] makes it the superior choice when faster reaction kinetics are required to reduce cycle times in multi-step syntheses. However, this enhanced reactivity must be carefully managed; its well-characterized hydrolysis kinetics [2] allow for precise control over competing reactions, ensuring high yields of desired urea, carbamate, or amide products.

Biomonitoring and Exposure Assessment via Protein Adduct Formation

The well-documented formation of stable adducts between 4-chlorophenyl isocyanate and amino acids (e.g., N-terminal valine of hemoglobin) [1] and DNA bases (2'-deoxyadenosine, 2'-deoxyguanosine) [2] positions it as a model compound for developing biomonitoring assays. This application leverages its distinct chemical fingerprint for quantifying occupational exposure, a niche where its specific reactivity is essential and cannot be replaced by other aryl isocyanates without altering the biomarker signature.

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